1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl-
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Overview
Description
1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with various substituents, making it a molecule of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the benzimidazole ring. The process may also involve steps like chlorination and oxidation to introduce the chloro and oxo groups, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like crystallization and chromatography are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another, such as halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-acetic acid: Lacks the chloro and oxo groups, resulting in different biological activities.
2-Phenyl-1H-benzimidazole: Similar structure but without the acetic acid moiety, affecting its solubility and reactivity.
5-Chloro-2-oxo-1H-benzimidazole: Shares the chloro and oxo groups but lacks the acetic acid and phenyl groups, leading to different chemical properties.
Uniqueness
1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
79759-53-8 |
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Molecular Formula |
C15H11ClN2O3 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
2-(5-chloro-2-oxo-3-phenylbenzimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C15H11ClN2O3/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(21)17(12)9-14(19)20/h1-8H,9H2,(H,19,20) |
InChI Key |
SNILJXUMARLZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O |
Origin of Product |
United States |
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